![molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5](/img/structure/B1306241.png)

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

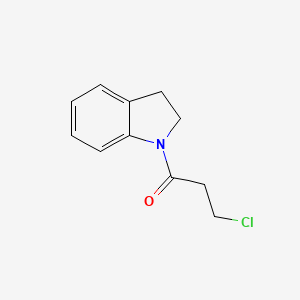

The compound "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided focus on various pyrazole derivatives and their synthesis, crystal structures, and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. These compounds were synthesized using ultrasound irradiation, which significantly reduced reaction times and yielded products in 71-92% yields . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the pesticide chlorantraniliprole, using 2,3-dichloropyridine as a starting material . Additionally, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers .

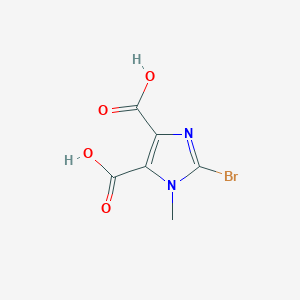

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, showing intermolecular interactions that stabilize the crystal structure . The molecular structure of 3-méthoxycarbonyl-5-éthoxycarbonyl-1-(2,2,2-trichloro-1-éthoxycarbonylaminoéthyl)pyrazole was also described, including intramolecular hydrogen bonding and dimer formation .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their substituents. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines led to mixtures of regioisomeric pyrazoles, indicating that the substituents on the pyrazole ring can direct the outcome of the reaction . The papers provided do not detail specific reactions for "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole," but the general reactivity patterns of similar compounds suggest that nucleophilic substitution reactions or further cycloadditions could be possible.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystal packing in these compounds is often stabilized by weak intermolecular interactions, such as hydrogen bonding, which can also influence their physical properties . The papers provided do not offer specific data on the physical and chemical properties of "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole," but similar compounds exhibit properties that make them suitable for use in various chemical applications, including as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

Target of Action

Similar compounds are often used in the preparation of ethylene glycol-based amino acids and polymers for direct and amplified dna detection .

Biochemical Pathways

Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may be involved in the biochemical pathways related to dna detection .

Result of Action

Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may have a role in facilitating direct and amplified dna detection .

Eigenschaften

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUUPGQRUXOKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCOCCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

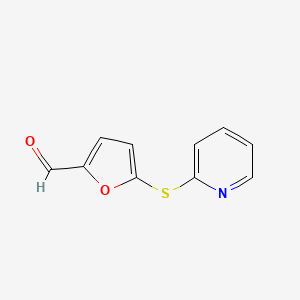

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)